molecular formula C25H20N2O4 B3449494 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide

Cat. No. B3449494
M. Wt: 412.4 g/mol
InChI Key: VNIUKTPMIGJKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed for the treatment of chronic pain and anxiety disorders. The compound was first synthesized in 2007 by the French pharmaceutical company, Bial-Portela & Ca. SA. However, the drug has gained notoriety due to a clinical trial in 2016 that resulted in the death of one participant and severe neurological damage in four others.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide 10-2474 inhibits FAAH by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can result in pain relief and reduced anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound 10-2474 can reduce pain in animal models of chronic pain. The drug has also been shown to reduce anxiety-like behaviors in mice. However, the exact biochemical and physiological effects of the drug in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide 10-2474 is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. However, the drug has been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This makes it difficult to use the drug safely in humans.

Future Directions

Future research on N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide 10-2474 could focus on developing safer and more effective analogs of the compound. Additionally, further studies could investigate the potential of the drug as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. Finally, research could focus on understanding the mechanisms of toxicity of the drug, in order to prevent similar incidents from occurring in the future.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide 10-2474 has been studied extensively for its potential as a therapeutic agent for chronic pain and anxiety disorders. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain regulation and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-24(26-13-17-10-11-22-23(12-17)31-16-30-22)15-27-14-20(19-8-4-5-9-21(19)27)25(29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIUKTPMIGJKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoyl-1H-indol-1-yl)acetamide

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